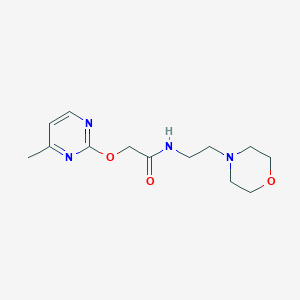

2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide

Description

2-((4-Methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine ring substituted with a methyl group at the 4-position and linked via an oxygen atom to an acetamide backbone. The acetamide moiety is further substituted with a 2-morpholinoethyl group, a structural motif known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-11-2-3-15-13(16-11)20-10-12(18)14-4-5-17-6-8-19-9-7-17/h2-3H,4-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMAVISNUQYTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 4-methylpyrimidine, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to introduce a halogen atom at the 2-position, forming 2-halogen-4-methylpyrimidine.

Ether Formation: The halogenated pyrimidine is then reacted with 2-hydroxyacetamide in the presence of a base (e.g., potassium carbonate) to form the ether linkage, yielding 2-((4-methylpyrimidin-2-yl)oxy)acetamide.

Amidation: Finally, the intermediate is reacted with 2-morpholinoethylamine under appropriate conditions (e.g., in the presence of a coupling agent like EDCI or DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The ether linkage and the amide group can participate in nucleophilic substitution reactions, where the oxygen or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-((4-carboxypyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide.

Reduction: 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to form hydrogen bonds and its overall molecular structure might make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The morpholino group could enhance its binding affinity to certain proteins, while the pyrimidine ring might facilitate interactions with nucleic acids or other aromatic systems.

Comparison with Similar Compounds

Key Structural Insights:

- Heterocyclic Core : The pyrimidinyloxy group in the target compound differs from naphthoxy () and thiazolidine-dione () cores, which may influence target specificity and metabolic stability.

- Linker Groups : Oxygen vs. sulfur linkages (e.g., pyrimidinylsulfanyl in ) alter electronic properties and binding interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) enhance antimicrobial activity, while bulky groups (e.g., benzo[d][1,3]dioxol-5-yl in ) reduce synthetic yields.

Pharmacological Activity Comparison

Cytotoxicity:

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () exhibited cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin. This suggests the morpholinoethyl-acetamide scaffold is critical for cell penetration and target engagement .

- Thiazolidine-dione analogs () showed antimicrobial activity, with 4-bromobenzylidene (Compound 4o) achieving higher melting points (224–226°C) and yields (95%), likely due to enhanced crystallinity from halogen substitution .

Physicochemical Properties

- Melting Points : Thiazolidine-dione derivatives () generally exhibit higher melting points (177–288°C) due to rigid heterocyclic cores, whereas naphthoxyacetamides () and benzo[d][1,3]dioxol-5-yl analogs () are amorphous solids, reflecting reduced crystallinity .

- Solubility: The morpholinoethyl group enhances aqueous solubility in all analogs, critical for bioavailability.

Q & A

Q. What are the common synthetic routes for 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Alkaline conditions (e.g., Na₂CO₃ in CH₂Cl₂) facilitate nucleophilic displacement of halogen atoms by pyrimidinyloxy groups .

- Reduction : Iron powder under acidic conditions (e.g., HCl) reduces nitro intermediates to amines, requiring precise pH control to avoid over-reduction .

- Condensation : Cyanoacetic acid derivatives react with amines using condensing agents (e.g., DCC or EDC), with solvent polarity (DMF vs. CH₂Cl₂) impacting reaction rates .

Optimization of temperature (room temp. to 80°C), solvent selection, and catalyst loading (e.g., acetyl chloride in stoichiometric ratios) is critical for yields >70% .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The morpholinoethyl group shows characteristic signals:

- ¹H: δ 2.4–3.0 ppm (m, morpholine ring protons), δ 3.5–3.7 ppm (m, ethyl linker) .

- ¹³C: Peaks at ~66–70 ppm (morpholine carbons) and ~170 ppm (acetamide carbonyl) .

- HPLC : Retention time consistency under gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) confirms purity (>95%) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of pyrimidine) validate functional groups .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer :

- By-products : Unreacted intermediates (e.g., nitro precursors) or over-oxidized morpholine derivatives may form.

- Detection : TLC (silica gel, UV visualization) or LC-MS monitors reaction progress .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) isolates the target compound .

Q. What solubility and formulation strategies are recommended for in vitro biological assays?

- Methodological Answer :

- Solubility : Low aqueous solubility is typical; use DMSO (≤1% v/v) for stock solutions. Co-solvents like PEG-400 enhance solubility in buffer systems .

- Formulation : For cell-based assays, dissolve in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

Q. How stable is this compound under various storage conditions?

- Methodological Answer :

- Short-term : Store at -20°C in anhydrous DMSO (sealed vials under N₂) to prevent hydrolysis .

- Long-term : Lyophilized powders remain stable for >6 months at -80°C. Monitor via periodic HPLC to detect degradation (e.g., morpholine ring oxidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro reduction) .

- Catalyst Screening : Transition from iron powder to catalytic hydrogenation (Pd/C, H₂) enhances reproducibility at scale .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyRx to model binding to pyrimidine-targeted kinases (e.g., EGFR) .

- ADMET Prediction : SwissADME estimates logP (~2.5), CNS permeability (low), and CYP450 interactions .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., staurosporine for apoptosis) .

- Purity Verification : Re-test compounds with ≥95% purity (HPLC) to exclude impurity-driven artifacts .

- Dose-Response Curves : Generate IC₅₀ values across 3+ independent replicates to assess reproducibility .

Q. What strategies are effective for designing analogs to improve metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the morpholinoethyl group with piperazine (improves microsomal stability) .

- Prodrug Approaches : Esterify the acetamide to enhance oral bioavailability .

- Metabolite Identification : LC-HRMS identifies vulnerable sites (e.g., pyrimidine oxidation) for targeted modification .

Q. How can proteomic studies elucidate the compound's mechanism of action?

- Methodological Answer :

- Phosphoproteomics : SILAC labeling in treated vs. untreated cells identifies kinase inhibition (e.g., MAPK pathway) .

- Pull-down Assays : Biotinylated analogs capture binding partners for STRING network analysis .

- Transcriptomics : RNA-seq reveals downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.